

The Molecular Target of CSRM617: An In-Depth Technical Guide

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Compound of Interest

Compound Name: CSRM617

Cat. No.: B15542696

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Core Summary

CSRM617 is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 represents a promising therapeutic target.[4][5] **CSRM617** exerts its therapeutic effect by directly binding to the HOX domain of OC2, thereby inhibiting its transcriptional activity, which leads to the suppression of tumor growth and the induction of apoptosis.[1][6] This technical guide provides a comprehensive overview of the molecular target of **CSRM617**, its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Molecular Target and Binding Characteristics

The primary molecular target of **CSRM617** is the atypical homeobox transcription factor ONECUT2 (OC2).[6] **CSRM617** was identified through in silico modeling and chemical library screening as a compound that directly interacts with the HOX domain of the OC2 protein.[4][6] This selective binding inhibits the function of OC2.[1]

Quantitative Data: Binding Affinity and Cellular Activity

The interaction between **CSRM617** and its target, as well as its effects on cancer cell lines, have been quantitatively characterized.

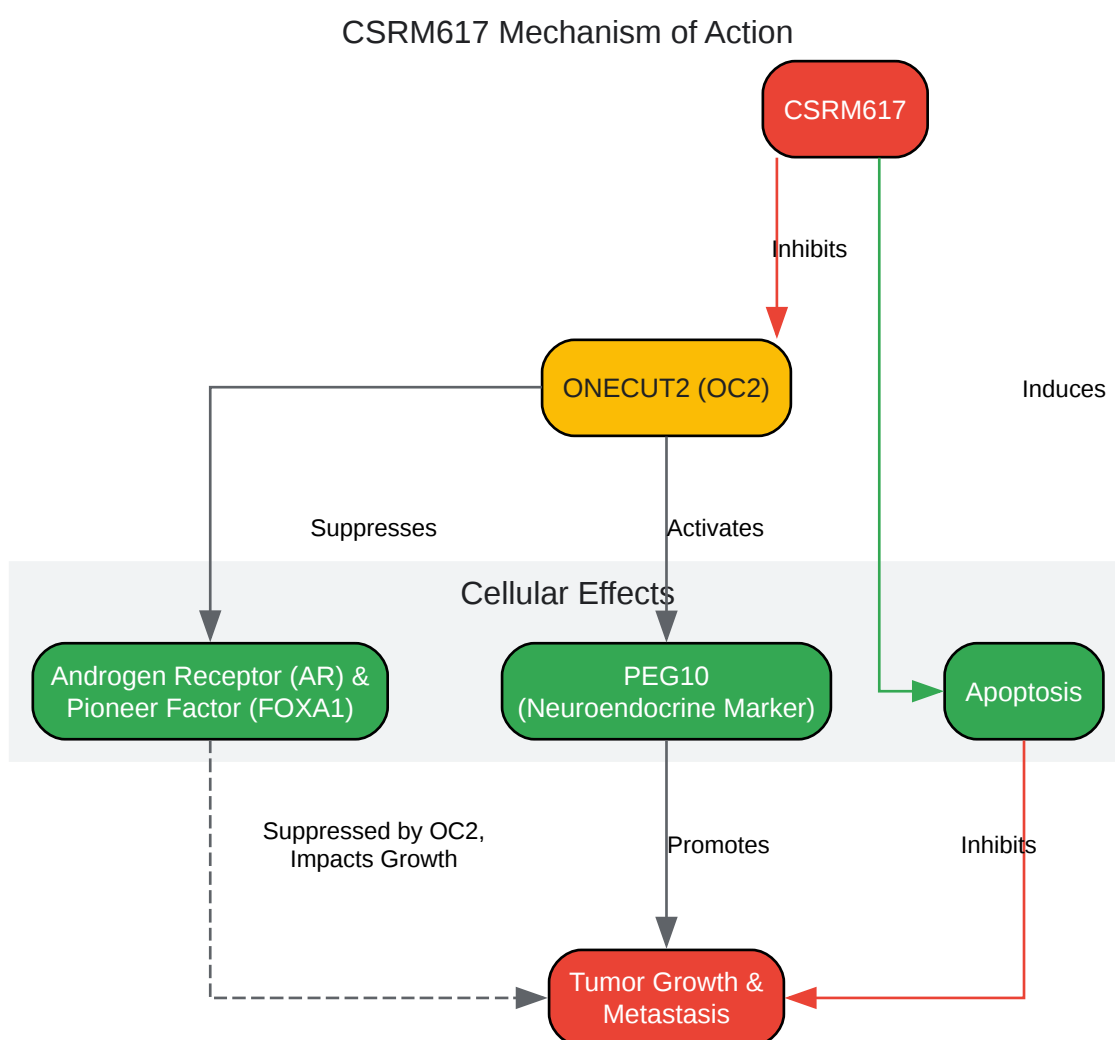
Parameter	Value	Method	Target	Cell Line	Reference
Binding Affinity					
Dissociation Constant (Kd)	7.43 μ M	Surface Plasmon Resonance (SPR)	ONECUT2-HOX domain	N/A	[6][7]
Cellular Activity					
IC50	Dependent on endogenous OC2 expression	Cell Viability Assay	N/A	Prostate Cancer Cell Lines	[4]
Apoptosis Induction	20 μ M (72 hours)	Western Blot (Cleaved Caspase-3 and PARP)	N/A	22Rv1	[8][9]
In Vivo Efficacy					
Tumor Growth Inhibition	50 mg/kg (daily, p.o.)	Xenograft Mouse Model	N/A	22Rv1	[7][9]

Mechanism of Action and Signaling Pathway

CSRM617's mechanism of action is centered on the inhibition of ONECUT2, a master regulator of androgen receptor (AR) networks in mCRPC.[1][9] OC2 acts as a suppressor of the AR transcriptional program.[1] By inhibiting OC2, **CSRM617** effectively removes this suppression, impacting the AR signaling pathway.[1]

The key facets of **CSRM617**'s mechanism include:

- Direct Inhibition of ONECUT2: **CSRM617** selectively binds to the HOX domain of OC2, preventing it from carrying out its normal functions.[1][6]
- Suppression of a Suppressor: OC2 directly represses the expression of the androgen receptor (AR) and the pioneer factor FOXA1.[1] Inhibition of OC2 by **CSRM617** can therefore modulate AR and FOXA1 levels.[1]
- Downregulation of OC2 Target Genes: The activity of **CSRM617** leads to a decrease in the expression of genes regulated by OC2, such as PEG10, which is a marker for neuroendocrine differentiation.[1][2][9]
- Induction of Apoptosis: **CSRM617** treatment has been shown to induce programmed cell death in prostate cancer cells, confirmed by the increased presence of cleaved Caspase-3 and PARP.[2][8][7]



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CSRM617 inhibits ONECUT2, leading to apoptosis and reduced tumor growth.

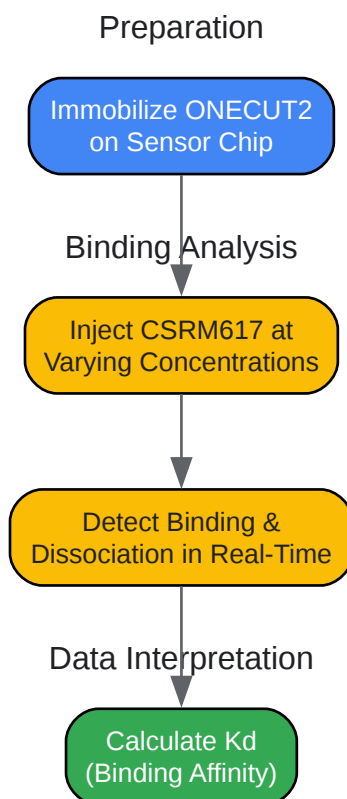
Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the molecular target and activity of **CSRM617**.

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To determine the binding affinity (K_d) of **CSRM617** to the ONECUT2 protein.[10]
- Methodology:
 - Recombinant ONECUT2 protein is immobilized on a sensor chip surface.[10]
 - A series of concentrations of **CSRM617** are flowed over the sensor surface.[10]
 - The binding and dissociation of **CSRM617** to ONECUT2 are measured in real-time by detecting changes in the refractive index at the surface.[10]
 - The equilibrium dissociation constant (K_d) is calculated from the association and dissociation rate constants.[10]

Surface Plasmon Resonance (SPR) Workflow



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A simplified workflow for determining binding affinity using SPR.

Western Blot for Apoptosis Markers and Target Gene Expression

- Objective: To assess the induction of apoptosis and the regulation of OC2 target genes in cancer cells following treatment with **CSRM617**.^[2]
- Methodology:
 - Prostate cancer cells (e.g., 22Rv1) are treated with **CSRM617** or a vehicle control.^[2]
 - Cells are lysed, and protein concentrations are determined.
 - Proteins are separated by size using SDS-PAGE and transferred to a membrane.^[2]

- The membrane is incubated with primary antibodies specific for proteins of interest, such as cleaved Caspase-3, PARP, and PEG10.[2]
- HRP-conjugated secondary antibodies are used for detection via chemiluminescence.[2]
- The intensity of the protein bands is compared between treated and control samples to determine changes in protein levels.[6]

Cell Viability Assay

- Objective: To measure the effect of **CSRM617** on the proliferation of prostate cancer cells.
- Methodology:
 - Prostate cancer cells are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of **CSRM617**.
 - After a set incubation period (e.g., 48 hours), a reagent such as MTT or resazurin is added to measure metabolic activity, which correlates with the number of viable cells.[8]
 - The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **CSRM617** in a living organism.[9]
- Methodology:
 - Human prostate cancer cells (e.g., 22Rv1) are implanted subcutaneously or intracardially into immunodeficient mice.[9]
 - Once tumors are established, mice are treated with **CSRM617** or a vehicle control, typically via oral gavage.[7][9]
 - Tumor growth is monitored over time, and in some cases, metastasis is assessed using bioluminescence imaging.[3][9]

- At the end of the study, tumors are excised, and target gene expression (e.g., PEG10) can be analyzed.[9]

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